molecular formula C10H19NO3 B13517565 Tert-butyl 2-(pyrrolidin-3-yloxy)acetate

Tert-butyl 2-(pyrrolidin-3-yloxy)acetate

Cat. No.: B13517565
M. Wt: 201.26 g/mol
InChI Key: DATHSDGIKBSITL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyrrolidin-3-yloxy)acetate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidin-3-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyrrolidin-3-yloxy)acetate typically involves the reaction of tert-butyl bromoacetate with pyrrolidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine group. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyrrolidin-3-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Tert-butyl 2-(pyrrolidin-3-yloxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyrrolidin-3-yloxy)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(pyrrolidin-3-yloxy)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a tert-butyl ester and a pyrrolidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 2-pyrrolidin-3-yloxyacetate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-13-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3

InChI Key

DATHSDGIKBSITL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCNC1

Origin of Product

United States

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